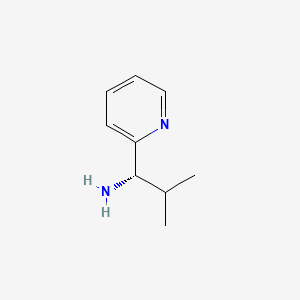

(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

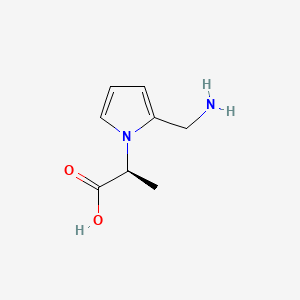

“(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C8H12N2 . It is a derivative of aminopyridines, which serve as pharmacophores for many molecules with significant biological and therapeutic value .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, a related class of compounds, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C8H12N2.2ClH/c1-2-7(9)8-5-3-4-6-10-8;;/h3-7H,2,9H2,1H3;2*1H/t7-;;/m0../s1 . The compound has a molecular weight of 136.19 g/mol . Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 136.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Scientific Research Applications

Heterocyclic Aromatic Amines in Biological Matrices and Food Safety

Research on heterocyclic aromatic amines (HAAs), which include compounds structurally related to "(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine," has shown their formation during the cooking of protein-rich foods and their potential carcinogenic effects. For instance, Teunissen et al. (2010) reviewed the analysis of HAAs and their metabolites in various matrices, emphasizing the importance of liquid chromatography coupled to mass spectrometry for sensitive and selective analysis (Teunissen et al., 2010). Similarly, Snyderwine (1994) discussed the experimental evidence linking dietary factors, specifically HAAs from cooked meats, to mammary gland cancer in rodents, suggesting their potential role in human breast cancer (Snyderwine, 1994).

Chemistry and Properties of Related Heterocyclic Compounds

Boča et al. (2011) reviewed the chemistry of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and related derivatives, highlighting their spectroscopic properties, structures, and biological activity (Boča et al., 2011). This underscores the broad interest in heterocyclic compounds for their diverse applications in medicinal chemistry and material science.

Potential in Drug Development and Pharmacology

The utility of related compounds in pharmacology is illustrated by Urits et al. (2019), who discussed the novel mu-opioid receptor agonist Oliceridine. This compound, designed for selective activation of G protein and β-arrestin signaling pathways, demonstrates the therapeutic potential of heterocyclic amines in developing analgesics with reduced adverse effects (Urits et al., 2019).

Environmental and Food Science Applications

In environmental and food science, Ateia et al. (2019) provided a critical analysis of amine-containing sorbents for PFAS removal in water treatment, indicating the relevance of amine functional groups in addressing contamination issues (Ateia et al., 2019).

Future Directions

The future directions for the study of “(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine” and related compounds could involve the development of more efficient synthesis methods, especially methods that can synthesize these structures from the same starting materials . Additionally, the exploration of new methods for constructing amides directly by C–C bond cleavage could be a promising area of research .

Properties

IUPAC Name |

(1S)-2-methyl-1-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKQDUXKROXADZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)

![N~1~-[(6S,10S)-6-Ethyl-2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-6,7,9,10-tetrahydro-4H-pyrimido[1,2-d][1,4]oxazepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B582591.png)

![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)

![6H-Pyrrolo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B582607.png)